molecular formula C17H13NO3 B3329405 4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid CAS No. 592546-71-9

4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid

Cat. No.: B3329405
CAS No.: 592546-71-9
M. Wt: 279.29 g/mol
InChI Key: TUOMDPHFFMIAQO-UHFFFAOYSA-N
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Description

4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid is an organic compound that features both an indole and a benzoic acid moiety. Indole derivatives are significant in natural products and drugs due to their biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

One common synthetic route includes the use of a Fischer indole synthesis to form the indole ring, followed by formylation using Vilsmeier-Haack reaction . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The formyl group can also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid can be compared with other indole derivatives such as:

What makes this compound unique is the combination of the indole and benzoic acid moieties, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

4-[(3-formylindol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-11-14-10-18(16-4-2-1-3-15(14)16)9-12-5-7-13(8-6-12)17(20)21/h1-8,10-11H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOMDPHFFMIAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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